2‑Fold Higher Computed Lipophilicity (XLogP3‑AA) Relative to Positional Isomers
The 6‑dimethylamino regioisomer exhibits a computed XLogP3‑AA of 0.6, which is 0.3 log units (2× on the linear scale) higher than the 5‑dimethylamino isomer (XLogP3‑AA = 0.3), the 4‑dimethylamino isomer (logP = 0.3), and the 6‑dimethylamino‑3‑carboximidamide regioisomer (XLogP3‑AA = 0.3) [1][2][3]. This increase in predicted lipophilicity arises from the unique electronic push-pull arrangement when the electron-donating dimethylamino group resides at the 6‑position para to the ring nitrogen and ortho to the carboximidamide group [1].
| Evidence Dimension | XLogP3‑AA (computed octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 0.6 (PubChem, XLogP3‑AA algorithm) |
| Comparator Or Baseline | 5‑(dimethylamino)pyridine‑2‑carboximidamide: 0.3; 4‑(dimethylamino)pyridine‑2‑carboximidamide: 0.3; 6‑(dimethylamino)pyridine‑3‑carboximidamide: 0.3; unsubstituted pyridine‑2‑carboximidamide: 0.2 |
| Quantified Difference | Δ logP = +0.3 vs. all dimethylamino‑substituted regioisomers; Δ logP = +0.4 vs. unsubstituted parent |
| Conditions | Computed using XLogP3‑AA (PubChem 2019–2025 releases); values extracted from authoritative database entries for the free base forms |
Why This Matters
A 0.3–0.4 logP increase predicts measurably enhanced passive membrane permeability and altered tissue‑distribution profiles, making the 6‑substituted regioisomer the preferred starting scaffold for intracellular target programs where higher lipophilicity is desired.
- [1] PubChem Compound Summary for CID 64593978: 6-(Dimethylamino)pyridine-2-carboximidamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 67776568: 5-(Dimethylamino)pyridine-2-carboximidamide. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 24707342: 6-(Dimethylamino)pyridine-3-carboximidamide. National Center for Biotechnology Information, 2025. View Source
